REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>C1COCC1>[CH:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[CH:12][C:3]=1[CH2:2][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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BrCC1=CC2=CC=CC=C2C=C1
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Name
|
|
Quantity
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11.7 g
|
Type
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reactant
|
Smiles
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N1CCNCC1
|
Name
|
|
Quantity
|
49.4 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Synthesized
|
Type
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CUSTOM
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Details
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Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH)
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Type
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CUSTOM
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Details
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afforded 5{25} (4.67 g, 91%) as a beige solid
|
Name
|
|
Type
|
|
Smiles
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C1=C(C=CC2=CC=CC=C12)CN1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |